molecular formula C40H43O8P B13430262 Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate

Cat. No.: B13430262
M. Wt: 682.7 g/mol
InChI Key: LHCCAUDIXYKUQP-ACUYYCNJSA-N
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Description

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate is a complex organic compound characterized by its multiple benzyloxy groups and a phosphate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate typically involves multi-step organic reactions. The process begins with the protection of hydroxyl groups using benzyl groups to form benzyloxy intermediates. The key steps include:

    Protection of Hydroxyl Groups: Hydroxyl groups are protected by benzylation using benzyl chloride in the presence of a base such as sodium hydride.

    Formation of Phosphate Ester: The protected intermediate is then reacted with phosphorus oxychloride to introduce the phosphate ester group.

    Deprotection: The final step involves the removal of benzyl protecting groups under hydrogenation conditions using palladium on carbon as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The phosphate ester can be reduced to form alcohols.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzyloxy groups and phosphate ester play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzyl ((2R,3R,4R)-2,3,4,5-Tetrahydroxypentyl) Phosphate
  • Dibenzyl ((2R,3R,4R)-2,3,5-Trihydroxy-4-methoxypentyl) Phosphate

Uniqueness

Dibenzyl ((2R,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentyl) Phosphate is unique due to its multiple benzyloxy groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C40H43O8P

Molecular Weight

682.7 g/mol

IUPAC Name

dibenzyl [(2R,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentyl] phosphate

InChI

InChI=1S/C40H43O8P/c41-38(31-43-26-33-16-6-1-7-17-33)40(45-28-35-20-10-3-11-21-35)39(44-27-34-18-8-2-9-19-34)32-48-49(42,46-29-36-22-12-4-13-23-36)47-30-37-24-14-5-15-25-37/h1-25,38-41H,26-32H2/t38-,39-,40-/m1/s1

InChI Key

LHCCAUDIXYKUQP-ACUYYCNJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O

Origin of Product

United States

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